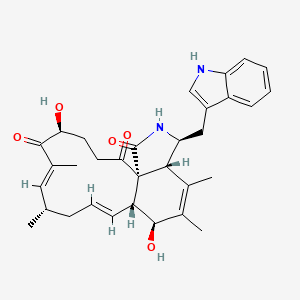

Chaetoglobosin E

Description

Structure

3D Structure

Properties

Molecular Formula |

C32H38N2O5 |

|---|---|

Molecular Weight |

530.7 g/mol |

IUPAC Name |

(1R,5S,7E,9S,11E,13R,14S,17R,18S)-5,14-dihydroxy-18-(1H-indol-3-ylmethyl)-7,9,15,16-tetramethyl-19-azatricyclo[11.7.0.01,17]icosa-7,11,15-triene-2,6,20-trione |

InChI |

InChI=1S/C32H38N2O5/c1-17-8-7-10-23-30(38)20(4)19(3)28-25(15-21-16-33-24-11-6-5-9-22(21)24)34-31(39)32(23,28)27(36)13-12-26(35)29(37)18(2)14-17/h5-7,9-11,14,16-17,23,25-26,28,30,33,35,38H,8,12-13,15H2,1-4H3,(H,34,39)/b10-7+,18-14+/t17-,23-,25-,26-,28-,30+,32+/m0/s1 |

InChI Key |

FPNAKNFLJIQADW-CNYNBRRPSA-N |

SMILES |

CC1CC=CC2C(C(=C(C3C2(C(=O)CCC(C(=O)C(=C1)C)O)C(=O)NC3CC4=CNC5=CC=CC=C54)C)C)O |

Isomeric SMILES |

C[C@H]\1C/C=C/[C@H]2[C@@H](C(=C([C@@H]3[C@@]2(C(=O)CC[C@@H](C(=O)/C(=C1)/C)O)C(=O)N[C@H]3CC4=CNC5=CC=CC=C54)C)C)O |

Canonical SMILES |

CC1CC=CC2C(C(=C(C3C2(C(=O)CCC(C(=O)C(=C1)C)O)C(=O)NC3CC4=CNC5=CC=CC=C54)C)C)O |

Synonyms |

chaetoglobosin A chaetoglobosin B chaetoglobosin C chaetoglobosin D chaetoglobosin E chaetoglobosin F chaetoglobosin K chaetoglobosin Q chaetoglobosin R chaetoglobosin T chaetoglobosin U chaetoglobosin V chaetoglobosin W chaetoglobosin Y chaetoglobosins penochalasin K |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to Chaetoglobosin E from Chaetomium globosum

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the natural production of Chaetoglobosin E by the filamentous fungus Chaetomium globosum. This document provides a comprehensive overview of the compound's biological activities, detailed experimental protocols for its isolation and characterization, and a visual representation of its known molecular interactions.

Introduction to this compound and Chaetomium globosum

Chaetomium globosum, a ubiquitous endophytic and saprophytic fungus, is a prolific producer of a diverse array of secondary metabolites.[1][2] Among these are the chaetoglobosins, a class of cytochalasan alkaloids characterized by a 10-(indol-3-yl) group, a macrocyclic ring, and a perhydroisoindolone moiety.[3][4] C. globosum is known to produce several chaetoglobosins, including this compound, which has garnered significant interest due to its potent biological activities.[3][4]

Chaetoglobosins, as a class, are known to interact with actin, thereby disrupting cellular division and movement in mammalian cells.[4] This mechanism contributes to their wide range of reported biological effects, including antitumor, antifungal, and phytotoxic activities.[3][4] this compound, in particular, has demonstrated significant cytotoxic effects against various cancer cell lines, making it a compound of interest for drug discovery and development.[5][6]

This guide serves as a technical resource for researchers and professionals interested in the isolation, characterization, and biological investigation of this compound from its natural source, Chaetomium globosum.

Quantitative Data

While specific fermentation yields for this compound from Chaetomium globosum are not extensively reported in the literature, its biological activity has been quantified in various studies. The following tables summarize the key quantitative data related to the cytotoxic and antifungal activities of this compound.

Table 1: Cytotoxicity of this compound against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| K562 | Chronic Myelogenous Leukemia | 8.9 | [5] |

| A549 | Lung Carcinoma | 5.9 | [5] |

| Huh7 | Hepatocellular Carcinoma | 1.4 | [5] |

| H1975 | Non-Small Cell Lung Cancer | 9.2 | [5] |

| MCF-7 | Breast Adenocarcinoma | 2.1 | [5] |

| U937 | Histiocytic Lymphoma | 1.4 | [5] |

| BGC823 | Stomach Cancer | 8.2 | [5] |

| HL60 | Promyelocytic Leukemia | 2.5 | [5] |

| Hela | Cervical Cancer | 2.8 | [5] |

| MOLT-4 | Acute Lymphoblastic Leukemia | 1.4 | [5] |

| KYSE-30 | Esophageal Squamous Cell Carcinoma | Potent Inhibition | [7] |

| KB | Nasopharyngeal Epidermoid Tumor | 40.0 | [6] |

Table 2: Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ) in CDCl3 |

| 1H NMR | See referenced literature for full peak assignments |

| 13C NMR | See referenced literature for full peak assignments |

(Note: Detailed 1H and 13C NMR data can be found in the study by Cui et al., 2020)[5]

Experimental Protocols

The following sections provide a synthesized overview of the methodologies for the production, isolation, and characterization of this compound from Chaetomium globosum, based on protocols described in the scientific literature.[5][6][8][9]

Fungal Fermentation

A representative protocol for the cultivation of Chaetomium globosum for the production of chaetoglobosins is as follows:

-

Strain Activation: An isolate of Chaetomium globosum is cultured on Potato Dextrose Agar (PDA) plates and incubated at 28°C for 7-10 days until sporulation.

-

Seed Culture: A small piece of the agar containing the fungal mycelium is used to inoculate a 250 mL Erlenmeyer flask containing 100 mL of Potato Dextrose Broth (PDB). The flask is incubated at 28°C on a rotary shaker at 180 rpm for 3-5 days.

-

Large-Scale Fermentation: The seed culture is then used to inoculate a larger fermentation vessel. A common medium for chaetoglobosin production is rice solid medium. This is typically prepared by autoclaving rice in water (e.g., 40 g of rice with 100 mL of distilled water in a 500 mL flask).[8] The fermentation is carried out at 27-28°C for 21-30 days under static conditions.

Extraction and Isolation

The following is a general workflow for the extraction and purification of this compound:

-

Extraction: The solid fermented rice substrate is harvested and extracted repeatedly with an organic solvent, typically ethyl acetate (EtOAc). The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Initial Fractionation: The crude extract is subjected to preliminary fractionation using techniques such as vacuum liquid chromatography (VLC) on silica gel, eluting with a gradient of solvents (e.g., petroleum ether/EtOAc or hexane/acetone).

-

Column Chromatography: The fractions showing the presence of chaetoglobosins (as determined by thin-layer chromatography) are further purified by repeated column chromatography on silica gel and Sephadex LH-20.

-

High-Performance Liquid Chromatography (HPLC): Final purification of this compound is achieved by preparative or semi-preparative HPLC, often using a C18 column and a mobile phase such as methanol/water or acetonitrile/water.[5]

Structure Elucidation

The structure of the purified this compound is confirmed using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (1H and 13C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are performed to elucidate the detailed chemical structure and stereochemistry.[5]

-

X-ray Crystallography: Single-crystal X-ray diffraction analysis can be used to unambiguously determine the absolute configuration of the molecule.[5]

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows related to this compound.

Generalized Biosynthetic Pathway of Chaetoglobosins

Caption: Generalized biosynthetic pathway of chaetoglobosins in C. globosum.

Experimental Workflow for this compound Isolation

Caption: Experimental workflow for the isolation of this compound.

Signaling Pathways Targeted by this compound

References

- 1. Polo-like kinase 1 (PLK1) signaling in cancer and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. aacrjournals.org [aacrjournals.org]

- 5. HPLC-DAD-Guided Isolation of Diversified Chaetoglobosins from the Coral-Associated Fungus Chaetomium globosum C2F17 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Diversified Chaetoglobosins from the Marine-Derived Fungus Emericellopsis sp. SCSIO41202 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Chaetoglobosin E chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chaetoglobosin E, a member of the cytochalasan family of mycotoxins, has emerged as a compound of significant interest in oncological research. Isolated from various fungal species, including Chaetoglobosum and Penicillium, this natural product exhibits potent anti-tumor activities. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and biological activities of this compound. It delves into the molecular mechanisms underlying its therapeutic effects, particularly its role in inducing cell cycle arrest and pyroptosis in cancer cells. Furthermore, this document furnishes detailed experimental protocols for key assays and visualizes the implicated signaling pathways to facilitate further research and drug development endeavors.

Chemical Structure and Properties

This compound is a complex heterocyclic molecule characterized by a perhydroisoindolone ring system fused to a macrocyclic ring, with an indol-3-ylmethyl substituent at the C-3 position.

Chemical Structure:

Image Source: PubChem CID 23259927

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₃₂H₃₈N₂O₅ | [1] |

| Molecular Weight | 530.70 g/mol | [1] |

| Appearance | Light yellow powder | [2] |

| Solubility | Soluble in DMSO and methanol. | [3] |

| Storage | Store sealed at -20 °C for long-term stability. | [3] |

Spectroscopic Data

The structural elucidation of this compound has been confirmed through various spectroscopic techniques. The following table summarizes the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data in DMSO-d₆.

| Position | ¹³C (ppm) | ¹H (ppm, J in Hz) |

| 1 | 172.5 | |

| 3 | 59.8 | 3.55 (m) |

| 4 | 43.1 | 2.80 (m) |

| 5 | 45.2 | 2.55 (m) |

| 6 | 73.2 | 4.20 (d, 8.5) |

| 7 | 49.5 | 2.95 (m) |

| 8 | 42.8 | 2.65 (m) |

| 9 | 170.1 | |

| 10 | 30.1 | 2.90 (dd, 14.0, 4.5), 2.70 (dd, 14.0, 9.5) |

| 11 | 20.5 | 0.95 (d, 7.0) |

| 12 | 15.8 | 1.15 (s) |

| 13 | 134.5 | 5.60 (dd, 15.0, 9.0) |

| 14 | 128.7 | 5.30 (m) |

| 15 | 35.4 | 2.10 (m) |

| 16 | 38.1 | 2.25 (m) |

| 17 | 130.2 | 5.45 (m) |

| 18 | 132.8 | |

| 19 | 210.5 | |

| 20 | 45.1 | 3.10 (m) |

| 21 | 25.8 | 1.80 (m), 1.65 (m) |

| 22 | 125.1 | 5.20 (t, 7.0) |

| 23 | 21.2 | 1.60 (s) |

| 1' | 109.8 | |

| 2' | 123.5 | 7.15 (d, 2.0) |

| 3a' | 127.2 | |

| 4' | 118.2 | 7.30 (d, 8.0) |

| 5' | 120.8 | 7.00 (t, 7.5) |

| 6' | 118.9 | 6.90 (t, 7.5) |

| 7' | 111.3 | 7.55 (d, 8.0) |

| 7a' | 136.1 | |

| NH | 10.80 (s) |

Biological Activity and Mechanism of Action

This compound has demonstrated significant anti-tumor activity, particularly against esophageal squamous cell carcinoma (ESCC).[4] Its primary mechanism of action involves the inhibition of Polo-like kinase 1 (PLK1), a key regulator of cell cycle progression.[5]

Inhibition of PLK1 and Cell Cycle Arrest

This compound directly targets and downregulates the expression of PLK1.[5] PLK1 is a serine/threonine kinase that plays a crucial role in multiple stages of mitosis, including centrosome maturation, spindle assembly, and cytokinesis.[6] By inhibiting PLK1, this compound induces cell cycle arrest at the G2/M phase.[4] This is evidenced by the downregulation of key G2/M phase-related proteins such as cyclin B1 and CDC2, and the upregulation of the cell cycle inhibitor p21.[4]

Induction of Pyroptosis via the GSDME Pathway

A novel and significant finding is the ability of this compound to induce pyroptosis, a form of programmed cell death characterized by cell swelling, membrane rupture, and the release of pro-inflammatory contents.[4][5] This process is mediated by Gasdermin E (GSDME). The inhibition of PLK1 by this compound leads to the activation of GSDME.[5][7] Activated GSDME forms pores in the cell membrane, leading to pyroptotic cell death.[8]

Inhibition of EGFR/MEK/ERK and Akt Signaling Pathways

In addition to its effects on PLK1 and pyroptosis, this compound has been shown to inhibit the EGFR/MEK/ERK and Akt signaling pathways.[9] These pathways are critical for cell proliferation, survival, and metastasis. The downregulation of the phosphorylated forms of EGFR, MEK, ERK, and Akt by this compound contributes to its overall anti-tumor efficacy.[9]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its analysis.

Signaling Pathways of this compound

Caption: Signaling pathways modulated by this compound.

Experimental Workflow for this compound Evaluation

Caption: General experimental workflow for assessing this compound's effects.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the biological effects of this compound.

Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., KYSE-30)

-

Complete cell culture medium

-

96-well flat-bottom plates

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate overnight at 37°C in a 5% CO₂ incubator.

-

Prepare serial dilutions of this compound in complete medium from the stock solution.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for 48 hours (or desired time points) at 37°C and 5% CO₂.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]

-

Carefully remove the medium containing MTT.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control (untreated cells).

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of this compound on cell cycle distribution.

Materials:

-

Cancer cells treated with this compound

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

RNase A solution (100 µg/mL)

-

Propidium Iodide (PI) staining solution (50 µg/mL)

-

Flow cytometer

Procedure:

-

Plate cells and treat with various concentrations of this compound for 48 hours.

-

Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Wash the fixed cells twice with PBS.

-

Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and 50 µg/mL PI.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples using a flow cytometer.

-

The percentage of cells in G0/G1, S, and G2/M phases is determined using appropriate cell cycle analysis software.

Western Blot Analysis

This protocol is used to detect the expression levels of specific proteins in cells treated with this compound.

Materials:

-

Treated and untreated cancer cells

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-PLK1, anti-GSDME, anti-p-EGFR, anti-EGFR, anti-p-MEK, anti-MEK, anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Lyse the cells in RIPA buffer on ice for 30 minutes.

-

Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.

-

Determine the protein concentration of each lysate using the BCA assay.

-

Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer for 5 minutes.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Add ECL substrate and visualize the protein bands using an imaging system.

-

Quantify band intensities using densitometry software and normalize to a loading control like β-actin.

Conclusion and Future Perspectives

This compound is a promising natural product with potent anti-tumor activity, particularly in esophageal squamous cell carcinoma. Its multifaceted mechanism of action, involving the inhibition of the key cell cycle regulator PLK1, the induction of GSDME-mediated pyroptosis, and the suppression of critical pro-survival signaling pathways, makes it an attractive candidate for further preclinical and clinical investigation. Future research should focus on optimizing its therapeutic index, exploring its efficacy in other cancer types, and investigating potential synergistic combinations with existing chemotherapeutic agents. The detailed protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing our understanding and application of this compound in cancer therapy.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. GSDME-mediated pyroptosis promotes inflammation and fibrosis in obstructive nephropathy [pubmed.ncbi.nlm.nih.gov]

- 3. Reactome | Regulation of PLK1 Activity at G2/M Transition [reactome.org]

- 4. texaschildrens.org [texaschildrens.org]

- 5. This compound inhibits tumor growth and promotes the anti-tumor efficacy of cytotoxic drugs in esophageal squamous cell carcinoma by targeting PLK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Multiple Roles of PLK1 in Mitosis and Meiosis [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. GSDME-mediated pyroptosis promotes inflammation and fibrosis in obstructive nephropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. static.igem.wiki [static.igem.wiki]

- 10. MTT assay protocol | Abcam [abcam.com]

The Biosynthesis of Chaetoglobosin E: A Technical Guide for Researchers

Abstract

Chaetoglobosin E, a member of the cytochalasan family of mycotoxins, exhibits a range of biological activities that have garnered interest within the scientific and drug development communities. Understanding its biosynthesis is crucial for harnessing its therapeutic potential and for the development of novel derivatives through metabolic engineering. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, drawing heavily on the well-elucidated pathway of its close structural analog, Chaetoglobosin A. This document details the enzymatic machinery, genetic underpinnings, and key chemical transformations, presenting available quantitative data and detailed experimental protocols to facilitate further research in this area.

Introduction

Chaetoglobosins are a class of fungal secondary metabolites characterized by a complex polyketide-amino acid hybrid structure. They are produced by various fungi, most notably from the genus Chaetomium. The core structure consists of a perhydroisoindolone moiety fused to a macrocyclic ring, with a 10-(indol-3-yl) group derived from L-tryptophan. This compound's unique bioactivities, including cytotoxic and antifungal properties, make its biosynthetic pathway a subject of significant interest. The biosynthesis of chaetoglobosins is orchestrated by a sophisticated interplay of a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) and a series of tailoring enzymes that modify the initial scaffold.

The Core Biosynthetic Pathway: Lessons from Chaetoglobosin A

The biosynthetic pathway for this compound is hypothesized to be largely congruent with that of Chaetoglobosin A, for which the biosynthetic gene cluster (BGC) in Chaetomium globosum has been identified and characterized. The central enzyme is a modular PKS-NRPS hybrid, CheA, which catalyzes the initial assembly of the core structure.

The formation of the chaetoglobosin skeleton commences with the condensation of one molecule of acetyl-CoA, eight molecules of malonyl-CoA, and one molecule of L-tryptophan by the PKS-NRPS megasynthase, CheA.[1] This is followed by the action of a standalone enoyl reductase, CheB, which is crucial for establishing the correct geometry of the polyketide backbone.[1] The resulting intermediate, prochaetoglobosin I, undergoes a spontaneous intramolecular Diels-Alder reaction to form the characteristic tricyclic core.[2][3]

A series of oxidative modifications are then carried out by a suite of tailoring enzymes, including cytochrome P450 monooxygenases (CheE and CheG) and a FAD-linked oxidoreductase (CheF), to yield Chaetoglobosin A.[4] These enzymes exhibit a degree of promiscuity, leading to a network of pathways and the formation of multiple intermediates.[4]

The Divergence to this compound: A Key Oxidation Step

The primary structural difference between Chaetoglobosin A and this compound lies at the C-13 position of the macrocyclic ring. Chaetoglobosin A possesses a hydroxyl group at this position, whereas this compound features a ketone. This suggests a specific dehydrogenation (oxidation) of the C-13 hydroxyl group as the final or a late-stage step in the biosynthesis of this compound.

While the specific enzyme responsible for this transformation has not been definitively identified, it is likely one of the redox enzymes within the chaetoglobosin biosynthetic gene cluster. The promiscuity of enzymes like CheE, CheF, and CheG, which are known to catalyze various oxidation reactions at different positions on the chaetoglobosin scaffold, makes them prime candidates for this final tailoring step. It is plausible that in the this compound-producing strain, one of these enzymes exhibits a higher specificity or activity for the C-13 hydroxyl group of a precursor, possibly Chaetoglobosin A itself or a closely related intermediate.

Proposed Biosynthetic Pathway of this compound

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data

Direct quantitative data for the biosynthesis of this compound is limited in the current literature. However, studies on Chaetoglobosin A production in Chaetomium globosum provide valuable insights into the potential yields and factors influencing biosynthesis.

| Parameter | Value | Organism/Condition | Reference |

| Chaetoglobosin A Titer | ~52 mg/L | C. globosum wild-type | [5] |

| Chaetoglobosin A Titer | ~260 mg/L | C. globosum with CgcheR overexpression | [5] |

| Chaetoglobosin A Titer | 146 mg/L | C. globosum NK102 wild-type | [4] |

| Chaetoglobosin A Titer | 234 mg/L | C. globosum NK102 Δcgpks11 mutant | [4] |

| Chaetoglobosin A Yield | 0.34 mg/g | C. globosum W7 on cornstalk solid-batch fermentation | [6] |

Experimental Protocols

The following protocols are adapted from studies on Chaetoglobosin A biosynthesis and can serve as a foundation for investigating the biosynthesis of this compound.

Fungal Strain and Culture Conditions

-

Strain: Chaetomium globosum (e.g., ATCC 6205, NK102, or a known this compound producer).

-

Seed Culture: Inoculate fungal spores or mycelial plugs into 50 mL of Potato Dextrose Broth (PDB) in a 250 mL flask. Incubate at 28°C with shaking at 180-200 rpm for 2-3 days.

-

Production Culture: Transfer the seed culture to a larger volume of PDB or a suitable production medium. For solid-state fermentation, cornstalk or other cellulosic substrates can be used.[6] Incubate at 28°C for 7-14 days.

Extraction and Quantification of Chaetoglobosins

-

Extraction: Lyophilize the mycelium and extract with an equal volume of ethyl acetate with vigorous shaking. The culture filtrate can also be extracted with ethyl acetate.

-

Quantification: Analyze the ethyl acetate extract using High-Performance Liquid Chromatography (HPLC) with a C18 column. Use a standard curve of purified this compound for accurate quantification. A mobile phase of acetonitrile and water is typically used. Detection is commonly performed at a UV wavelength of 220-230 nm.

Gene Knockout via CRISPR-Cas9 (for functional analysis of biosynthetic genes)

This protocol is adapted for C. globosum.

-

Vector Construction: Construct a "suicide" CRISPR-Cas9 vector containing the Cas9 expression cassette, a guide RNA (gRNA) targeting the gene of interest (e.g., a putative dehydrogenase), and a selection marker (e.g., hygromycin resistance).

-

Protoplast Preparation: Grow the fungal strain in PDB for 2-3 days. Harvest the mycelia and treat with a lytic enzyme solution (e.g., containing lysozyme and cellulase) to generate protoplasts.

-

Transformation: Transform the protoplasts with the CRISPR-Cas9 vector using a polyethylene glycol (PEG)-mediated method.

-

Selection and Screening: Select transformants on regeneration medium containing the appropriate antibiotic. Screen for successful gene knockout by PCR amplification of the target gene locus and sequencing.

Caption: Experimental workflow for gene knockout in C. globosum.

Conclusion and Future Perspectives

The biosynthesis of this compound is a complex process that likely shares a common pathway with other chaetoglobosins, diverging at a late-stage oxidation step. While the core machinery has been largely elucidated through studies of Chaetoglobosin A, the specific enzyme responsible for the C-13 dehydrogenation in this compound biosynthesis remains to be definitively identified. Future research should focus on the functional characterization of the redox enzymes within the chaetoglobosin BGC in a this compound-producing strain. Gene knockout studies, coupled with in vitro enzymatic assays using purified enzymes and biosynthetic intermediates, will be instrumental in pinpointing the responsible catalyst. Furthermore, the application of isotopic labeling studies could provide definitive evidence for the proposed pathway and the origin of the atoms in the final molecule. A deeper understanding of this biosynthetic pathway will not only be of fundamental scientific interest but will also open avenues for the engineered production of novel chaetoglobosin analogs with potentially improved therapeutic properties.

References

- 1. researchgate.net [researchgate.net]

- 2. Total Synthesis of Chaetoglobin A via Catalytic, Atroposelective Oxidative Phenol Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of the Antifungal Metabolite Chaetoglobosin P From Discosia rubi Using a Cryptococcus neoformans Inhibition Assay: Insights Into Mode of Action and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. New production process of the antifungal chaetoglobosin A using cornstalks - PMC [pmc.ncbi.nlm.nih.gov]

Chaetoglobosin E: A Multifaceted Approach to Targeting Cancer Cell Viability

An In-depth Technical Guide on the Core Mechanism of Action

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chaetoglobosin E, a cytochalasan alkaloid derived from fungal metabolites, has emerged as a potent anti-tumor agent with a complex and multifaceted mechanism of action.[1][2] As a member of the chaetoglobosin family, it demonstrates significant cytotoxicity against a range of human cancer cell lines, including esophageal squamous cell carcinoma (ESCC), lung cancer, colon cancer, and breast cancer.[1][3] This technical guide provides a comprehensive overview of the molecular mechanisms through which this compound exerts its anti-cancer effects, focusing on its primary target, downstream cellular consequences, and impact on critical signaling pathways.

Core Mechanism of Action: Targeting Polo-like Kinase 1 (PLK1)

The primary anti-tumor mechanism of this compound is attributed to its ability to directly target and inhibit Polo-like kinase 1 (PLK1).[1][3][4] PLK1 is a key serine/threonine kinase that plays a critical role in regulating multiple stages of mitosis, including centrosome maturation, spindle assembly, and cytokinesis.[5][6][7] Its overexpression is common in many cancers and is often associated with poor prognosis, making it an attractive target for cancer therapy. RNA sequencing and software analysis have identified PLK1 as the potential target of this compound, a finding validated by experiments showing that this compound can reverse the effects of PLK1 overexpression.[1][4]

Downstream Cellular Effects of this compound

The inhibition of PLK1 by this compound triggers a cascade of downstream events that collectively compromise cancer cell survival and proliferation.

G2/M Cell Cycle Arrest

A hallmark of this compound activity is the induction of a robust cell cycle arrest at the G2/M phase.[1][3] This is a direct consequence of PLK1 inhibition. Mechanistically, this compound treatment leads to the downregulation of key G2/M regulatory proteins, including Cyclin B1, cell division cycle 2 (CDC2), and its phosphorylated form (p-CDC2).[1][3] Concurrently, it upregulates the expression of the cyclin-dependent kinase inhibitor p21.[1][3] This coordinated modulation of cell cycle proteins prevents mitotic entry, effectively halting cell proliferation.

Induction of Multiple Programmed Cell Death Pathways

This compound leverages several programmed cell death pathways to eliminate cancer cells.

-

Apoptosis: The compound modulates the balance of pro- and anti-apoptotic proteins. It decreases the expression of the anti-apoptotic protein Bcl-2 while increasing the expression of the pro-apoptotic protein Bax, tipping the cellular scale towards apoptosis.[1][3]

-

Autophagy: this compound also stimulates autophagy, a cellular self-degradation process. This is evidenced by the increased expression of the autophagy markers Beclin1 and LC3 upon treatment.[1][3]

-

Pyroptosis: Uniquely, this compound induces pyroptosis, a highly inflammatory form of programmed cell death, through the PLK1-Gasdermin E (GSDME) axis.[1][4] High PLK1 expression normally inactivates GSDME.[1] By inhibiting PLK1, this compound leads to the activation and cleavage of GSDME.[1][4] The N-terminal fragment of GSDME then forms pores in the cell membrane, leading to cell swelling and lysis.[2][8][9] This represents a novel mechanism for a PLK1 inhibitor and highlights a unique therapeutic avenue.

Inhibition of Invasion and Metastasis

This compound also impacts the metastatic potential of cancer cells. It has been shown to decrease the expression of E-cadherin, a key protein in cell-cell adhesion, and increase the expression of vimentin, a marker of epithelial-mesenchymal transition (EMT).[1][3] While seemingly contradictory, the overall context of PLK1 inhibition and cell death induction suggests a disruption of the coordinated processes required for successful metastasis.

Inhibition of Pro-Survival Signaling Pathways

Beyond its primary effects stemming from PLK1 inhibition, this compound also dampens the activity of critical pro-survival signaling pathways that are often hyperactive in cancer.

-

EGFR/MEK/ERK Pathway: Treatment with this compound leads to a decrease in the phosphorylation of EGFR, MEK, and ERK, indicating an inhibition of this crucial pathway involved in cell proliferation and survival.[3]

-

Akt Pathway: Similarly, the compound reduces the phosphorylation of Akt, a central node in a pathway that governs cell survival, growth, and metabolism.[3]

The concurrent inhibition of these pathways further contributes to the potent anti-tumor activity of this compound.

Data Presentation: Quantitative Analysis

The efficacy of this compound has been quantified across various cancer cell lines. The following tables summarize its cytotoxic activity and the molecular changes it induces.

Table 1: Cytotoxic Activity (IC50) of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value | Citation(s) |

| KYSE-30 | Esophageal Squamous Cell Carcinoma | 2.57 µmol/L | [1][10] |

| KYSE-150 | Esophageal Squamous Cell Carcinoma | Significant Inhibition | [1] |

| TE-1 | Esophageal Cancer | Significant Inhibition | [1] |

| A549 | Lung Cancer | Potent Anti-tumor Effect | [4] |

| HCC827 | Lung Cancer | Potent Anti-tumor Effect | [4] |

| SW620 | Colon Cancer | Potent Anti-tumor Effect | [4] |

| MDA-MB-231 | Breast Cancer | Potent Anti-tumor Effect | [4] |

| HeLa | Cervical Cancer | Cytotoxic Activity | [1] |

| HCT116 | Colorectal Cancer | Cytotoxic Activity | [1] |

| KB | Oral Carcinoma | Cytotoxic Activity | [1] |

Note: "Significant Inhibition" and "Potent Anti-tumor Effect" are reported where specific IC50 values were not available in the cited abstracts.

Table 2: Summary of Key Molecular Effects of this compound in Cancer Cells

| Cellular Process | Protein | Effect of this compound | Citation(s) |

| Cell Cycle (G2/M Arrest) | PLK1 | Inhibition | [1][3][4] |

| Cyclin B1 | Downregulation | [1][3] | |

| CDC2 / p-CDC2 | Downregulation | [1][3] | |

| p21 | Upregulation | [1][3] | |

| Apoptosis | Bcl-2 | Downregulation | [1][3] |

| Bax | Upregulation | [1][3] | |

| Autophagy | Beclin1 | Upregulation | [1][3] |

| LC3 | Upregulation | [1][3] | |

| Pyroptosis | GSDME | Activation / Cleavage | [1][4] |

| Invasion/Metastasis | E-cadherin | Downregulation | [1][3] |

| Vimentin | Upregulation | [1][3] | |

| Signaling Pathways | p-EGFR | Downregulation | [3] |

| p-MEK | Downregulation | [3] | |

| p-ERK | Downregulation | [3] | |

| p-Akt | Downregulation | [3] |

Visualizations: Signaling Pathways and Workflows

Caption: Overall mechanism of this compound in cancer cells.

Caption: this compound-induced G2/M cell cycle arrest pathway.

References

- 1. This compound inhibits tumor growth and promotes the anti-tumor efficacy of cytotoxic drugs in esophageal squamous cell carcinoma by targeting PLK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gasdermin E is required for induction of pyroptosis and severe disease during enterovirus 71 infection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Reactome | Regulation of PLK1 Activity at G2/M Transition [reactome.org]

- 7. Role of PLK1 signaling pathway genes in gastrointestinal stromal tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyroptosis: mechanisms and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. embopress.org [embopress.org]

- 10. researchgate.net [researchgate.net]

Chaetoglobosin E as a Novel Inhibitor of the PLK1 Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the mechanism of action of Chaetoglobosin E, a cytochalasan alkaloid, in targeting the Polo-like kinase 1 (PLK1) signaling pathway in cancer cells. This compound has demonstrated potent anti-tumor activity, particularly in esophageal squamous cell carcinoma (ESCC), by inducing G2/M phase cell cycle arrest, apoptosis, autophagy, and pyroptosis through the inhibition of PLK1.[1] This document details the molecular interactions, summarizes key quantitative data, provides comprehensive experimental protocols for assessing its efficacy, and visualizes the involved pathways and workflows.

Introduction to this compound and PLK1

This compound is a natural product isolated from the secondary metabolites of Chaetomium madrasense 375. It belongs to the family of chaetoglobosins, which are known for their diverse and potent biological activities, including anti-tumor effects.[2] Research has identified this compound as a promising lead compound for cancer therapy due to its cytotoxicity against various cancer cell lines.

Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a crucial role in the regulation of the cell cycle, particularly during mitosis.[3][4] Its functions include centrosome maturation, spindle assembly, and cytokine.[3][4] PLK1 is frequently overexpressed in a wide range of human cancers, and its elevated expression often correlates with poor prognosis, making it an attractive target for anticancer therapies.[3][5][6] Inhibition of PLK1 can lead to mitotic arrest and subsequent apoptosis in cancer cells.[3]

Mechanism of Action: this compound Targeting of the PLK1 Signaling Pathway

Studies have revealed that this compound exerts its anti-tumor effects by directly or indirectly targeting the PLK1 signaling pathway. RNA sequencing analysis of esophageal cancer cells treated with this compound showed a significant decrease in PLK1 expression.[1] This inhibition of PLK1 sets off a cascade of downstream events, ultimately leading to cancer cell death.

Cell Cycle Arrest at G2/M Phase

A primary consequence of PLK1 inhibition by this compound is the arrest of the cell cycle at the G2/M transition phase.[7] This is achieved through the modulation of key cell cycle regulatory proteins:

-

Downregulation of Cyclin B1, CDC2, and p-CDC2: this compound treatment leads to a decrease in the expression of Cyclin B1 and its partner kinase CDC2 (also known as CDK1), as well as the phosphorylated (active) form of CDC2.[1] The Cyclin B1/CDC2 complex is essential for entry into mitosis, and its downregulation prevents cells from proceeding past the G2 phase.

-

Upregulation of p21: The compound increases the expression of the cyclin-dependent kinase inhibitor p21.[1] p21 can inhibit the activity of the Cyclin B1/CDC2 complex, further contributing to the G2/M arrest.[8]

Induction of Apoptosis, Autophagy, and Pyroptosis

Inhibition of the PLK1 pathway by this compound also triggers multiple programmed cell death pathways:

-

Apoptosis: this compound treatment leads to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[1] This shift in the Bcl-2/Bax ratio promotes the intrinsic pathway of apoptosis.

-

Autophagy: An increase in the expression of autophagy-related proteins Beclin-1 and LC3 is observed following treatment, indicating the induction of autophagy.[1]

-

Pyroptosis: this compound activates the gasdermin E (GSDME) protein, a key mediator of pyroptosis. Further investigation revealed that high PLK1 expression inactivates GSDME, while knockdown of PLK1 activates it. This indicates that this compound induces pyroptosis by inhibiting PLK1, which in turn leads to the activation of GSDME.[1]

Inhibition of Cell Invasion and Metastasis

The compound has also been shown to affect proteins involved in cell adhesion and migration. Treatment with this compound results in decreased expression of E-cadherin and increased expression of vimentin, suggesting a potential impact on the epithelial-mesenchymal transition (EMT) process, which is critical for invasion and metastasis.[1]

Impact on Other Signaling Pathways

This compound has also been observed to inhibit the EGFR/MEK/ERK and Akt signaling pathways, which are known to be involved in cell growth, proliferation, and survival.[7] The decreased phosphorylation of EGFR, MEK, ERK, and Akt suggests a broader impact of this compound on key oncogenic signaling networks.[7]

Quantitative Data Summary

The following tables summarize the key quantitative data from studies on this compound's effect on cancer cells.

Table 1: Cytotoxic Activity of this compound

| Cell Line | Cancer Type | IC50 Value (µmol/L) | Reference |

| KYSE-30 | Esophageal Squamous Cell Carcinoma | 2.57 | |

| KYSE-150 | Esophageal Squamous Cell Carcinoma | >10 | |

| TE-1 | Esophageal Squamous Cell Carcinoma | >10 |

Table 2: Effect of this compound on Cell Cycle Distribution in KYSE-30 Cells

| Treatment Concentration (µmol/L) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase | Reference |

| 0 | 55.1 | 25.3 | 19.6 | |

| 1.25 | 48.2 | 22.1 | 29.7 | |

| 2.5 | 40.3 | 18.5 | 41.2 | |

| 5 | 35.1 | 15.2 | 49.7 |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the effects of this compound on the PLK1 signaling pathway.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effect of this compound on cancer cells.

Materials:

-

Esophageal cancer cell lines (e.g., KYSE-30, KYSE-150, TE-1)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete culture medium.

-

Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the medium from the wells and add 100 µL of the diluted this compound solutions or vehicle control (DMSO) to the respective wells.

-

Incubate the plates for 48 hours at 37°C.

-

Add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)

This protocol is used to analyze the effect of this compound on cell cycle distribution.

Materials:

-

Treated and untreated cancer cells

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)

-

Flow cytometer

Procedure:

-

Harvest cells treated with this compound for 48 hours by trypsinization.

-

Wash the cells twice with cold PBS.

-

Fix the cells by resuspending the cell pellet in 1 mL of cold 70% ethanol and incubating at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate the cells in the dark at room temperature for 30 minutes.

-

Analyze the samples using a flow cytometer.

-

Use cell cycle analysis software (e.g., ModFit LT) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

This protocol is used to detect the expression levels of specific proteins in the PLK1 signaling pathway.

Materials:

-

Treated and untreated cancer cells

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-PLK1, anti-Cyclin B1, anti-CDC2, anti-p-CDC2, anti-p21, anti-Bcl-2, anti-Bax, anti-Beclin-1, anti-LC3, anti-GSDME, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Lyse the treated and untreated cells in RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add ECL substrate and visualize the protein bands using an imaging system.

-

Use a loading control like β-actin to normalize the protein expression levels.

Colony Formation Assay

This assay assesses the long-term proliferative capacity of cells after treatment with this compound.

Materials:

-

Cancer cells

-

Complete culture medium

-

This compound

-

6-well plates

-

Crystal violet staining solution (e.g., 0.5% crystal violet in 25% methanol)

Procedure:

-

Seed a low number of cells (e.g., 500-1000 cells) per well in 6-well plates.

-

Allow the cells to attach overnight.

-

Treat the cells with various concentrations of this compound for 24 hours.

-

Remove the drug-containing medium and replace it with fresh complete medium.

-

Incubate the plates for 10-14 days, allowing colonies to form.

-

Wash the colonies with PBS and fix them with methanol for 15 minutes.

-

Stain the colonies with crystal violet solution for 20 minutes.

-

Gently wash the plates with water and allow them to air dry.

-

Count the number of colonies (typically defined as a cluster of ≥50 cells).

Visualizations

Signaling Pathway Diagram

Caption: this compound inhibits PLK1, leading to G2/M arrest and cell death.

Experimental Workflow Diagram

Caption: Workflow for characterizing this compound's anti-cancer effects.

Conclusion and Future Directions

This compound has emerged as a potent inhibitor of the PLK1 signaling pathway, demonstrating significant anti-tumor activity in preclinical models of esophageal squamous cell carcinoma.[1] Its multifaceted mechanism of action, which includes inducing G2/M cell cycle arrest and multiple forms of programmed cell death, makes it an attractive candidate for further drug development.

Future research should focus on:

-

In vivo efficacy studies: Evaluating the anti-tumor activity of this compound in animal models of ESCC and other cancers.

-

Pharmacokinetic and pharmacodynamic studies: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

-

Combination therapies: Investigating the synergistic effects of this compound with existing chemotherapeutic agents or targeted therapies.

-

Lead optimization: Synthesizing analogs of this compound to improve its potency, selectivity, and drug-like properties.

The continued investigation of this compound and its interaction with the PLK1 signaling pathway holds promise for the development of novel and effective cancer therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. promega.com [promega.com]

- 3. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 4. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. media.cellsignal.com [media.cellsignal.com]

- 6. medicine.uams.edu [medicine.uams.edu]

- 7. ucl.ac.uk [ucl.ac.uk]

- 8. Gasdermin D Cleavage Assay Following Inflammasome Activation | Springer Nature Experiments [experiments.springernature.com]

Chaetoglobosin E: A Technical Review of Its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chaetoglobosin E is a cytochalasan alkaloid, a class of fungal secondary metabolites known for their diverse and potent biological activities.[1] Isolated from fungi of the Chaetomium genus, particularly Chaetomium madrasense and Chaetomium globosum, this compound has garnered significant attention in the scientific community for its pronounced antitumor effects.[2][3] Like other chaetoglobosins, it features a complex chemical structure comprising a 10-(indol-3-yl) group, a perhydroisoindolone moiety, and a macrocyclic ring, which is fundamental to its biological function.[1] This technical guide provides an in-depth review of the known biological activities of this compound, with a focus on its anticancer properties, supported by quantitative data, detailed experimental protocols, and visualizations of its molecular pathways.

Quantitative Biological Activities of this compound

The cytotoxic and antiproliferative effects of this compound have been quantified across a range of human cancer cell lines. The following table summarizes the available half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) data.

| Cell Line | Cancer Type | IC50 / EC50 (µM) | Notes | Reference(s) |

| KYSE-30 | Esophageal Squamous Cell Carcinoma | Potent, dose-dependent inhibition | Most sensitive among the esophageal cancer cells tested. | [2] |

| KYSE-150 | Esophageal Squamous Cell Carcinoma | Dose-dependent inhibition | - | [2][4] |

| TE-1 | Esophageal Cancer | Dose-dependent inhibition | - | [2][4] |

| HCT116 | Colon Cancer | 3.15 - 8.44 (range for Ch. E & related compounds) | Showed remarkable cytotoxicity. | [3] |

| A549 | Non-Small-Cell Lung Carcinoma | Potent anti-tumor effect | More potent than cisplatin in a comparative study. | [5] |

| HCC827 | Non-Small-Cell Lung Carcinoma | Potent anti-tumor effect | More potent than cisplatin in a comparative study. | [5] |

| SW620 | Colon Cancer | Potent anti-tumor effect | More potent than cisplatin in a comparative study. | [5] |

| MDA-MB-231 | Breast Cancer | Potent anti-tumor effect | More potent than cisplatin in a comparative study. | [5] |

| HeLa | Cervical Cancer | Cytotoxic activity demonstrated | - | [2] |

| KB | Nasopharyngeal Epidermoid Tumor | Cytotoxic activity demonstrated | - | [2] |

| MDA-MB-435 | Melanoma | > 40 | Inactive at tested concentrations. | [6] |

| SGC-7901 | Gastric Cancer | > 40 | Inactive at tested concentrations. | [6] |

Key Experimental Protocols

The biological activities of this compound have been elucidated through a variety of standard and advanced molecular biology techniques. Below are detailed methodologies for key cited experiments.

Cell Viability and Cytotoxicity Assays

This protocol is used to assess the effect of this compound on the viability and proliferation of cancer cells.

-

Cell Culture : Esophageal cancer cells (KYSE-30, KYSE-150, TE-1) or other relevant cell lines are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.

-

Seeding : Cells are seeded into 96-well plates at a density of approximately 3,000-5,000 cells per well and allowed to adhere overnight.

-

Treatment : The following day, cells are treated with a serial dilution of this compound (e.g., 0, 2, 4, 8, 16, 32 µM) for a specified duration, typically 48 to 72 hours.

-

MTT Assay :

-

After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

-

The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at 490 nm using a microplate reader.

-

-

Data Analysis : The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the log concentration of this compound.

Cell Cycle Analysis via Flow Cytometry

This method determines the effect of this compound on cell cycle progression.[2]

-

Cell Treatment : KYSE-30 cells are seeded in 6-well plates and treated with varying concentrations of this compound (e.g., 0, 4, 8 µM) for 24-48 hours.

-

Cell Harvest and Fixation :

-

Cells are harvested by trypsinization and washed with ice-cold PBS.

-

Cells are fixed by adding them dropwise into 70% ice-cold ethanol while vortexing, followed by incubation at 4°C for at least 2 hours.

-

-

Staining :

-

Fixed cells are centrifuged and washed with PBS.

-

The cell pellet is resuspended in a staining solution containing propidium iodide (PI) and RNase A.

-

The mixture is incubated in the dark at room temperature for 30 minutes.

-

-

Data Acquisition and Analysis : The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are quantified using analysis software (e.g., ModFit LT).

Western Blot Analysis for Protein Expression

This protocol is used to detect changes in the expression levels of proteins involved in apoptosis, cell cycle, and other signaling pathways.[2][4]

-

Protein Extraction : Cells treated with this compound are washed with PBS and lysed using RIPA buffer containing a protease inhibitor cocktail.

-

Protein Quantification : The total protein concentration in the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer : Equal amounts of protein (e.g., 20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting :

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is incubated overnight at 4°C with primary antibodies targeting specific proteins (e.g., PLK1, Cyclin B1, CDC2, p21, Bcl-2, Bax, Beclin1, LC3, E-cadherin, Vimentin).

-

The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection : The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using image analysis software.

RNA Sequencing (RNA-seq) for Target Identification

This high-throughput method is used to identify potential molecular targets of this compound by analyzing changes in the transcriptome.[2]

-

Cell Culture and Treatment : KYSE-30 cells are seeded in six-well plates (3x10^5 cells/well). After 24 hours, the cells are treated with a specific concentration of this compound (e.g., 8 µM) for 48 hours.[2]

-

RNA Extraction : Total RNA is extracted from the treated cells using Trizol reagent according to the manufacturer's protocol. The quality and quantity of the RNA are assessed.

-

Library Preparation and Sequencing : An RNA-seq library is prepared from the extracted RNA. This involves mRNA purification, fragmentation, reverse transcription to cDNA, adapter ligation, and amplification. The library is then sequenced using a high-throughput sequencing platform.

-

Bioinformatic Analysis : The sequencing data is processed to identify differentially expressed genes between the this compound-treated group and the control group. This data, combined with prediction software analysis, helps to identify potential drug targets.[2]

Mechanisms of Action and Signaling Pathways

Research indicates that this compound exerts its potent antitumor effects through multiple mechanisms, primarily by inducing cell cycle arrest, apoptosis, and pyroptosis. A key molecular target identified in esophageal squamous cell carcinoma (ESCC) is Polo-like kinase 1 (PLK1).[2][4]

Overview of this compound Cellular Effects

This compound triggers a cascade of events within cancer cells, leading to the inhibition of proliferation and cell death. Its activities are not limited to cancer, also showing antifungal and phytotoxic properties.

Caption: High-level overview of the biological activities of this compound.

PLK1 Signaling Pathway Inhibition

In ESCC, this compound directly targets and inhibits PLK1.[2] PLK1 is a critical regulator of the G2/M checkpoint in the cell cycle. Its inhibition leads to G2/M arrest, characterized by the downregulation of Cyclin B1 and CDC2. This cell cycle arrest is a precursor to programmed cell death pathways, including apoptosis and GSDME-mediated pyroptosis.[2]

Caption: this compound inhibits the PLK1 signaling pathway in ESCC cells.

Experimental Workflow for Target Identification

The identification of PLK1 as a target for this compound followed a systematic workflow combining transcriptomics with molecular validation techniques.

Caption: Workflow for the identification and validation of PLK1 as a target.

Conclusion and Future Perspectives

This compound is a potent natural compound with significant antitumor activity, particularly against esophageal squamous cell carcinoma.[2] Its mechanism of action involves the inhibition of the key cell cycle regulator PLK1, leading to G2/M phase arrest and subsequent activation of multiple cell death pathways, including apoptosis and pyroptosis.[2][4] Furthermore, this compound has been shown to synergistically enhance the efficacy of conventional cytotoxic drugs like cisplatin.[2]

While research has primarily focused on its anticancer properties, the broader spectrum of this compound's bioactivities, such as its antifungal and phytotoxic effects, warrants further investigation.[1] Future research should aim to conduct more extensive in vivo animal studies to validate the in vitro findings, further elucidate the intricate details of its mechanism of action across different cancer types, and explore its structure-activity relationship to guide the development of novel, potent, and specific therapeutic agents.[1] The findings to date strongly suggest that this compound is a promising lead compound for the development of new treatments for ESCC and potentially other malignancies.[2]

References

- 1. Bioactivities and Future Perspectives of Chaetoglobosins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound inhibits tumor growth and promotes the anti-tumor efficacy of cytotoxic drugs in esophageal squamous cell carcinoma by targeting PLK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chaetoglobosins from Chaetomium globosum, an endophytic fungus in Ginkgo biloba, and their phytotoxic and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound inhibits tumor growth and promotes the anti-tumor efficacy of cytotoxic drugs in esophageal squamous cell carcinoma by targeting PLK1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

Chaetoglobosin E-Induced G2/M Cell Cycle Arrest: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Chaetoglobosins are a class of fungal secondary metabolites belonging to the cytochalasan alkaloids, characterized by a 10-(indol-3-yl) group, a macrocyclic ring, and a perhydroisoindolone moiety[1]. These natural products are isolated from various fungi, primarily of the Chaetomium genus[1]. Chaetoglobosin E, a specific member of this family, has demonstrated potent anti-tumor activity[1][2]. A critical mechanism underlying its anti-cancer effects is the induction of cell cycle arrest at the G2/M transition phase, thereby inhibiting cell proliferation. This technical guide provides an in-depth overview of the molecular mechanisms, signaling pathways, and experimental protocols related to this compound-induced G2/M arrest.

Core Mechanism of G2/M Arrest

Treatment of cancer cells, particularly esophageal squamous cell carcinoma (ESCC) cell lines like KYSE-30, with this compound leads to a significant accumulation of cells in the G2/M phase of the cell cycle in a dose-dependent manner[2]. This arrest is orchestrated through the modulation of key cell cycle regulatory proteins.

Modulation of G2/M Regulatory Proteins

The transition from G2 to M phase is primarily controlled by the activity of the Cyclin B1/CDK1 (CDC2) complex. This compound disrupts this control point through a multi-pronged approach:

-

Downregulation of Cyclin B1 and CDK1: Treatment with this compound results in a marked decrease in the protein expression levels of both Cyclin B1 and its catalytic partner, CDK1 (also known as CDC2)[2][3].

-

Inhibition of CDK1 Activity: The activity of the Cyclin B1/CDK1 complex is further suppressed by a reduction in the phosphorylated, active form of CDK1 (p-CDC2)[2][4].

-

Upregulation of p21: Concurrently, this compound induces the expression of p21, a potent cyclin-dependent kinase inhibitor (CKI)[2][3]. p21 can bind to and inhibit the activity of cyclin/CDK complexes, thereby enforcing the cell cycle checkpoint[5].

Targeting of Polo-like Kinase 1 (PLK1)

RNA sequencing and software analysis have identified Polo-like kinase 1 (PLK1) as a potential primary target of this compound[2][6]. PLK1 is a critical regulator of multiple events in mitosis, including the activation of the Cyclin B1/CDK1 complex. By inhibiting PLK1, this compound effectively triggers a cascade of downstream effects, including the modulation of Cyclin B1, CDK1, and p21, ultimately leading to G2/M arrest[2].

Associated Signaling Pathways

The anti-proliferative effects of this compound are not limited to the direct regulation of cell cycle proteins. The compound also inhibits key upstream signaling pathways known to promote cell growth and survival.

-

Inhibition of EGFR/MEK/ERK Pathway: this compound treatment decreases the phosphorylation and thus the activity of EGFR, MEK, and ERK. This pathway is a central regulator of cell proliferation, and its inhibition contributes to the observed G2/M arrest[2][3].

-

Inhibition of the Akt Pathway: The PI3K/Akt signaling pathway, crucial for cell survival and proliferation, is also suppressed by this compound, as evidenced by a decrease in phosphorylated Akt (p-Akt)[2][3].

The inhibition of these pathways, in conjunction with the direct targeting of PLK1, creates a robust anti-tumor response that includes G2/M arrest, apoptosis, and autophagy[2].

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on the cell cycle distribution of KYSE-30 esophageal cancer cells after 48 hours of treatment, as determined by flow cytometry[2].

Table 1: Dose-Dependent Effect of this compound on Cell Cycle Distribution

| Treatment Concentration | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| Control (0 µM) | 55.35 ± 2.15 | 25.18 ± 1.89 | 19.47 ± 1.54 |

| 0.5 µM | 48.21 ± 1.98 | 20.33 ± 1.45 | 31.46 ± 2.03 |

| 1.0 µM | 35.14 ± 1.76 | 15.87 ± 1.21 | 49.00 ± 2.51 |

| 2.0 µM | 20.78 ± 1.55 | 10.21 ± 0.98 | 69.01 ± 3.11 |

| Data are presented as mean ± SD from three replicate experiments. |

Table 2: Summary of Protein Expression Changes Induced by this compound

| Protein Target | Observed Effect on Expression/Activity | Role in G2/M Transition |

| PLK1 | Decreased | Promotes mitotic entry |

| Cyclin B1 | Decreased | Activates CDK1 |

| CDK1 (CDC2) | Decreased | Key mitotic kinase |

| Phospho-CDK1 (p-CDC2) | Decreased | Active form of CDK1 |

| p21 | Increased | Inhibits CDK activity |

| Phospho-EGFR (p-EGFR) | Decreased | Upstream proliferation signal |

| Phospho-MEK (p-MEK) | Decreased | Upstream proliferation signal |

| Phospho-ERK (p-ERK) | Decreased | Upstream proliferation signal |

| Phospho-Akt (p-Akt) | Decreased | Pro-survival/proliferation signal |

| Based on Western blot analyses from cited literature[2][3]. |

Experimental Protocols

Cell Culture and Treatment

-

Cell Line: Human esophageal squamous cell carcinoma (ESCC) KYSE-30 cells.

-

Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

-

Treatment: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For experiments, cells are seeded in appropriate plates or flasks and allowed to adhere overnight. The medium is then replaced with fresh medium containing the desired concentrations of this compound (e.g., 0, 0.5, 1.0, 2.0 µM). The final DMSO concentration in all conditions, including the control, should be kept constant and non-toxic (e.g., <0.1%). Cells are incubated for the specified duration (e.g., 48 hours) before harvesting for analysis[2].

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the standard procedure for analyzing DNA content to determine cell cycle distribution[7][8][9].

-

Cell Harvesting: After treatment, both adherent and floating cells are collected. Adherent cells are detached using trypsin-EDTA. Cells are pooled and collected by centrifugation at 300 x g for 5 minutes.

-

Washing: The cell pellet is washed twice with ice-cold phosphate-buffered saline (PBS).

-

Fixation: Cells are resuspended in the residual PBS, and ice-cold 70% ethanol is added dropwise while vortexing gently to prevent clumping. Cells are fixed overnight at -20°C or for at least 2 hours at 4°C.

-

Staining: The fixed cells are centrifuged to remove the ethanol and washed with PBS. The cell pellet is then resuspended in a staining solution containing Propidium Iodide (PI) (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.

-

Incubation: The cells are incubated in the staining solution for 30 minutes at 37°C or room temperature in the dark to ensure specific staining of DNA.

-

Data Acquisition: The DNA content is analyzed using a flow cytometer. PI fluorescence is typically detected in the FL2 or a similar channel (e.g., excitation at 488 nm, emission ~617 nm). At least 10,000 events per sample are recorded.

-

Analysis: The resulting data is analyzed using appropriate software (e.g., FlowJo, ModFit LT). The cell populations are gated to exclude debris and doublets, and the percentages of cells in the G0/G1, S, and G2/M phases are quantified based on their DNA content (fluorescence intensity).

Western Blot Analysis

-

Protein Extraction: After treatment, cells are washed with cold PBS and lysed in RIPA buffer containing a protease and phosphatase inhibitor cocktail.

-

Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the proteins of interest (e.g., anti-PLK1, anti-Cyclin B1, anti-CDK1, anti-p21, anti-p-Akt, anti-β-actin as a loading control).

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. Band intensities can be quantified using software like ImageJ.

Conclusion

This compound is a potent natural compound that effectively inhibits cancer cell proliferation by inducing G2/M cell cycle arrest. Its mechanism of action involves the coordinated downregulation of key mitotic promoters like the Cyclin B1/CDK1 complex and the upregulation of inhibitors such as p21[2]. The identification of PLK1 as a primary molecular target provides a specific focus for its anti-tumor activity[2][6]. Furthermore, the suppression of pro-survival pathways like EGFR/MEK/ERK and Akt enhances its therapeutic potential[2]. The detailed mechanisms and protocols presented in this guide offer a comprehensive resource for researchers investigating this compound and similar compounds for cancer drug development.

References

- 1. Bioactivities and Future Perspectives of Chaetoglobosins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound inhibits tumor growth and promotes the anti-tumor efficacy of cytotoxic drugs in esophageal squamous cell carcinoma by targeting PLK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. oncotarget.com [oncotarget.com]

- 6. [PDF] this compound inhibits tumor growth and promotes the anti-tumor efficacy of cytotoxic drugs in esophageal squamous cell carcinoma by targeting PLK1 | Semantic Scholar [semanticscholar.org]

- 7. pubcompare.ai [pubcompare.ai]

- 8. Flow cytometry with PI staining | Abcam [abcam.com]

- 9. Protocols [moorescancercenter.ucsd.edu]

Chaetoglobosin E: A Potent Inducer of Apoptosis and Autophagy in Cancer Cells

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Chaetoglobosin E, a cytochalasan alkaloid derived from fungal metabolites, has emerged as a promising anti-tumor agent.[1] Extensive research has demonstrated its ability to inhibit cancer cell proliferation through the induction of programmed cell death mechanisms, specifically apoptosis and autophagy. This technical guide provides a comprehensive overview of the molecular mechanisms, key signaling pathways, and experimental methodologies related to the role of this compound in inducing these critical cellular processes. The information presented herein is intended to support further research and drug development efforts in oncology.

Core Mechanism of Action

This compound exerts its anti-cancer effects primarily by targeting key regulatory pathways involved in cell cycle progression and survival. The principal mechanism involves the inhibition of the Polo-like kinase 1 (PLK1) , a critical regulator of the G2/M cell cycle checkpoint.[1][2][3] This inhibition leads to G2/M phase arrest, which subsequently triggers apoptosis and autophagy.[1][2][3][4]

Furthermore, this compound has been shown to suppress the EGFR/MEK/ERK and Akt signaling pathways , both of which are crucial for cancer cell growth, proliferation, and survival.[1][4] By downregulating these pathways, this compound effectively dismantles the pro-survival signaling network within cancer cells, making them more susceptible to programmed cell death.

Induction of Apoptosis

This compound is a potent inducer of apoptosis, a form of programmed cell death characterized by distinct morphological and biochemical changes. The apoptotic cascade initiated by this compound is mediated by the modulation of the Bcl-2 family of proteins, which are central regulators of mitochondrial-mediated apoptosis.

Specifically, treatment with this compound leads to:

-

Downregulation of Bcl-2: A key anti-apoptotic protein that prevents the release of pro-apoptotic factors from the mitochondria.[1][3]

-

Upregulation of Bax: A pro-apoptotic protein that promotes the permeabilization of the mitochondrial outer membrane, leading to the release of cytochrome c and the activation of caspases.[1][3]

The altered Bax/Bcl-2 ratio shifts the cellular balance towards apoptosis, culminating in the execution of the apoptotic program.

Induction of Autophagy

In addition to apoptosis, this compound also stimulates autophagy, a cellular self-degradation process that can either promote cell survival under stress or lead to a form of programmed cell death. In the context of this compound's anti-tumor activity, the induction of autophagy appears to contribute to its cytotoxic effects.[1]

The induction of autophagy by this compound is evidenced by the increased expression of key autophagy-related proteins:

-

Beclin-1: A central component of the class III phosphatidylinositol 3-kinase (PI3K) complex, which is essential for the initiation of autophagosome formation.[1][3]

-

LC3 (Microtubule-associated protein 1A/1B-light chain 3): A reliable marker of autophagosome formation. During autophagy, the cytosolic form (LC3-I) is converted to the autophagosome-associated form (LC3-II).[1][3]

The upregulation of these markers signifies an enhanced autophagic flux, contributing to the overall anti-neoplastic activity of this compound.

Quantitative Data

The following tables summarize the available quantitative data on the effects of this compound on cancer cells.

Table 1: Cytotoxicity of this compound in Esophageal Squamous Cell Carcinoma (ESCC) Cell Lines

| Cell Line | IC50 Value (µmol/L) | Reference |

| KYSE-30 | 2.57 | [5] |

| KYSE-150 | >10 | [5] |

| TE-1 | >10 | [5] |

Table 2: Effect of this compound on Key Apoptosis and Autophagy Proteins in KYSE-30 Cells

| Protein | Effect of this compound Treatment | Reference |

| Bcl-2 | Decreased Expression | [1][3] |

| Bax | Increased Expression | [1][3] |

| Beclin-1 | Increased Expression | [1][3] |

| LC3 | Increased Expression | [1][3] |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and a general workflow for its investigation.

Experimental Protocols

Detailed methodologies for the key experiments cited in the literature are provided below.

Cell Culture and Treatment

-

Cell Lines: Human esophageal squamous cell carcinoma (ESCC) cell lines (e.g., KYSE-30, KYSE-150, TE-1) are commonly used.

-

Culture Conditions: Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted in culture medium to the desired final concentrations for treatment. A vehicle control (DMSO alone) should be included in all experiments.

-

Treatment: Cells are seeded in appropriate culture vessels and allowed to adhere overnight. The medium is then replaced with fresh medium containing various concentrations of this compound or the vehicle control for the specified duration (e.g., 24, 48 hours).

Cell Viability Assay (MTT Assay)

-

Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated overnight.

-

Treatment: Cells are treated with varying concentrations of this compound for 48 hours.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. The cell viability is expressed as a percentage of the control.

Cell Cycle Analysis by Flow Cytometry

-